molecular formula C6H8N4O4 B2434754 ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate CAS No. 107945-77-7

ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate

Cat. No.: B2434754
CAS No.: 107945-77-7
M. Wt: 200.154
InChI Key: QDIMUFLMPDLLSM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 4-position of the triazole ring and an ethyl ester group at the 2-position

Properties

IUPAC Name

ethyl 2-(4-nitrotriazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-7-3-5(8-9)10(12)13/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIMUFLMPDLLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole core substituted at the N2 position with an ethyl acetate group and at the C4 position with a nitro group. Its molecular formula is $$ \text{C}6\text{H}8\text{N}4\text{O}4 $$, with a calculated molecular weight of 200.17 g/mol. The nitro group introduces strong electron-withdrawing effects, influencing reactivity and spectroscopic signatures.

Physicochemical Data

While direct data for the nitro derivative is limited, analogous compounds provide insights:

  • Density : ~1.3 g/cm$$^3$$ (estimated for triazole esters)
  • Melting Point : Likely >150°C due to nitro group stabilization.
  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) and limited in water.

Synthetic Methodologies

N2-Alkylation of 4-Nitro-1,2,3-Triazole

Precursor Synthesis

4-Nitro-1H-1,2,3-triazole is synthesized via nitration of 1H-1,2,3-triazole using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The nitro group directs electrophilic substitution to the C4 position, yielding 4-nitro-1H-1,2,3-triazole in ~65% yield.

Alkylation with Ethyl Bromoacetate

Procedure :

  • Reagents : 4-Nitro-1H-1,2,3-triazole (1 eq), ethyl bromoacetate (1.2 eq), $$ \text{K}2\text{CO}3 $$ (2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), DMF (solvent).
  • Conditions : Reflux at 80°C for 12 h under $$ \text{N}_2 $$.
  • Workup : Quench with ice water, extract with ethyl acetate, dry over $$ \text{Na}2\text{SO}4 $$, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Outcome :

  • Yield : 58–62%.
  • Regioselectivity : N2 alkylation dominates due to steric and electronic effects from the nitro group.

Nitration of Ethyl 2-(4-Amino-2H-1,2,3-Triazol-2-yl)Acetate

Amino Intermediate Synthesis

Ethyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate (CAS: 2105626-63-7) is prepared via cycloaddition of ethyl propiolate with azidoacetamide.

Nitration Protocol

Procedure :

  • Reagents : Amino derivative (1 eq), $$ \text{HNO}3 $$ (2 eq), $$ \text{H}2\text{SO}_4 $$ (catalyst), 0°C for 2 h.
  • Workup : Neutralize with $$ \text{NaHCO}_3 $$, extract with dichloromethane, and recrystallize from ethanol.

Outcome :

  • Yield : 45–50%.
  • Purity : >95% by $$ ^1\text{H} $$ NMR.

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$_6 $$)
  • δ 1.21 (t, 3H, $$ J = 7.1 $$ Hz, CH$$_3$$)
  • δ 4.15 (q, 2H, $$ J = 7.1 $$ Hz, OCH$$_2$$)
  • δ 4.98 (s, 2H, CH$$_2$$CO)
  • δ 8.72 (s, 1H, triazole-H).
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-d$$_6 $$)
  • δ 14.1 (CH$$3$$), 61.5 (OCH$$2$$), 62.3 (CH$$2$$CO), 129.8 (C-NO$$2$$), 145.6 (triazole-C), 168.2 (C=O).
IR (KBr, cm$$^{-1}$$)
  • 1745 (C=O), 1520 (NO$$2$$ asym), 1340 (NO$$2$$ sym), 1230 (C-N).

Challenges and Optimization

Regioselectivity in Alkylation

N1 vs. N2 alkylation remains a key hurdle. Strategies to favor N2 selectivity include:

  • Solvent Effects : DMF enhances N2 preference due to polar aprotic stabilization.
  • Catalysts : TBAB improves reaction efficiency by phase-transfer mechanisms.

Nitration Side Reactions

Over-nitration or ring decomposition occurs under harsh conditions. Mitigation involves:

  • Temperature Control : Strict maintenance at 0–5°C.
  • Acid Stoichiometry : Limiting $$ \text{HNO}_3 $$ to 2 eq.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to PPARγ/δ agonists for diabetes treatment, leveraging its nitro group for downstream functionalization.

Energetic Materials

Nitro-triazoles are explored as thermally stable explosives, with the ethyl ester enhancing solubility in polymer matrices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.

    Nucleophilic Addition: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Reduction: Ethyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate.

    Hydrolysis: 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetic acid.

    Nucleophilic Addition: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate serves as a building block for synthesizing pharmaceutical agents. Its derivatives have shown potential in targeting specific enzymes and receptors. For example:

Compound Target Enzyme Activity
Triazole derivativesCarbonic Anhydrase IIModerate inhibition
Related compoundsAntimicrobial targetsVaries by structure

Research indicates that triazole derivatives can inhibit enzymes critical for various biological processes, making them valuable in drug design.

Materials Science

In materials science, this compound can be utilized in developing new materials with tailored electronic or optical properties. Its incorporation into polymer matrices or nanomaterials may enhance functionality due to the unique properties imparted by the triazole moiety.

Agrochemicals

This compound is also an intermediate in synthesizing pesticides and herbicides . The nitro group enhances the compound's reactivity, allowing for the development of effective agrochemical agents.

Agrochemical Application Target Organism Effectiveness
Pesticide formulationsVarious pestsHigh efficacy
Herbicide formulationsWeedsEffective control

Biological Studies

This compound is used in biological studies to investigate the antimicrobial and anticancer properties of triazole derivatives. For instance:

Study Focus Findings
Antimicrobial activityInhibition of bacterial strains (e.g., Bacillus subtilis)
Anticancer propertiesPotential activity against cancer cell lines

Recent studies have highlighted the compound's effectiveness against specific microbial strains and its potential as an anticancer agent due to its structural characteristics .

Case Studies

  • Antimicrobial Activity Study : A study evaluated various triazole derivatives against bacterial strains. This compound exhibited significant antimicrobial activity compared to other derivatives due to its unique substitution pattern.
  • Synthesis of Pharmaceutical Agents : Research focused on synthesizing novel compounds from this compound demonstrated its utility as a precursor for developing drugs targeting specific diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to the desired therapeutic effects . The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other triazole derivatives.

Biological Activity

Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group on the triazole ring, which is known to influence its reactivity and biological activity. The compound's molecular formula is C6H8N4O4C_6H_8N_4O_4, and it has a CAS number of 107945-77-7. The presence of the nitro group is crucial for its interaction with biological targets.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes similar to other triazole derivatives. Notably, related compounds have shown inhibitory effects on carbonic anhydrase II , an enzyme vital for maintaining pH balance and facilitating carbon dioxide transport in the body. The mechanism involves direct binding to the active site residues of these enzymes.

Biochemical Pathways

The inhibition of carbonic anhydrase II by related triazole compounds suggests a potential pathway through which this compound could exert biological effects. This inhibition may lead to alterations in cellular processes such as ion transport and metabolic regulation.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that similar triazole derivatives exhibit promising antibacterial profiles against ESKAPE pathogens—bacteria known for their antibiotic resistance .

Pathogen Activity Reference
E. faeciumModerate
M. tuberculosisInactive
Other ESKAPE pathogensPromising antibacterial

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In studies involving triazole derivatives, certain analogs have shown activity against cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival . The incorporation of nitro groups into triazole structures has been linked to enhanced biological activity.

Synthesis and Evaluation

The synthesis of this compound typically involves reacting ethyl bromoacetate with 4-nitro-1H-1,2,3-triazole in a base like potassium carbonate under controlled conditions. Research indicates that modifications to this compound can lead to variations in biological activity:

  • Substitution Variants : Compounds with different substituents on the triazole ring have been tested for their anti-cholinesterase (AChE) activities. For instance, variations with amino substitutions showed differing levels of inhibition .
    Compound IC50 (μM) Activity
    10-[4′-(7′-bromoethyl)-1H-triazole]31.8Better than galantamine
    10-[4′-(6′,6′-diphenyl)-triazole]54.3Comparable to positive control

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceuticals targeting enzyme inhibition and receptor modulation. Its role in developing new materials with specific electronic properties also highlights its versatility in scientific research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing triazole derivatives with ethyl bromoacetate in acetone or ethanol under basic conditions (e.g., Na₂CO₃) yields triazolyl-acetate esters. Reaction optimization includes controlling temperature (35–80°C), solvent selection (ethanol, acetone), and purification via column chromatography (ethyl acetate/hexane gradients) . Similar protocols for thiazole derivatives highlight the importance of stoichiometric ratios (e.g., 1:1 molar ratio of triazole to ethyl bromoacetate) and reflux durations (1–5 days) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, triazole proton signals appear at δ 7.6–7.8 ppm, while the acetate methylene group resonates at δ 4.2–5.2 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₇H₉N₄O₄).
  • Elemental Analysis : Microanalysis within 0.4% of theoretical values ensures purity .
  • X-ray Crystallography : Resolves nitro group orientation and hydrogen bonding patterns in the crystal lattice .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC to terminate reflux at optimal conversion points.
  • Employ selective crystallization or flash chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product from unreacted triazole or ester byproducts .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence reactivity in further functionalization?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the triazole ring’s 5-position. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation) .
  • Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions (K₂CO₃/DMF) to introduce diverse substituents .
    • Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps and frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Use SHELXL for high-resolution refinement: Apply restraints for disordered nitro or acetate groups and validate with R-factor convergence (<5%) .
  • Mercury Software : Compare packing patterns and intermolecular interactions (e.g., π-π stacking) with analogous structures to identify outliers .
  • Address twinning or low-resolution data by integrating multi-domain models or alternative space groups .

Q. How to design structure-activity relationship (SAR) studies for antifungal activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the triazole’s substituents (e.g., replace nitro with cyano or halogens) and assess minimal inhibitory concentrations (MIC) against Candida spp. .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to fungal CYP51 or chitin synthase. Validate via MIC vs. docking score correlations .
  • In Vivo Models : Test toxicity in murine models (e.g., LD₅₀) and efficacy in disseminated infection assays .

Q. What computational tools predict metabolic stability of derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. Prioritize derivatives with logP <3 and high GI absorption .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., nitro reduction, ester hydrolysis) using GLORYx or similar platforms .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral assignments for regioisomers?

  • Methodological Answer :

  • Compare experimental ¹H NMR with computed spectra (e.g., ACD/Labs or MestReNova) to distinguish 1H- vs. 2H-triazole isomers. Key differences include splitting patterns of triazole protons (e.g., singlet for 2H-triazole vs. split signals for 1H-triazole) .
  • Use NOESY/ROESY to confirm spatial proximity between triazole protons and adjacent groups (e.g., acetate methylene) .

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